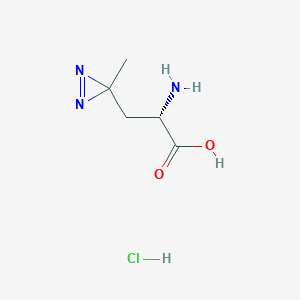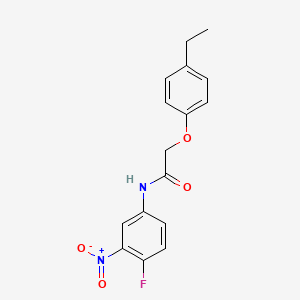
2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Biochem/Physiol Actions : SJ000291942 is an activator of BMP signaling with an EC50 value of less than 1 μM . BMPs are growth factors and cytokines that play a crucial role in tissue architecture throughout the body. Originally discovered for their ability to induce bone and cartilage formation, BMPs now serve as pivotal morphogenetic signals.
Bone Morphogenetic Protein (BMP) Signaling Activation
Zebrafish Assays
Mecanismo De Acción
Target of Action
SJ000291942, also known as CBMicro_010677 or 2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide, is an activator of the canonical bone morphogenetic proteins (BMP) signaling pathway . BMPs are members of the transforming growth factor beta (TGFβ) family of secreted signaling molecules . These proteins play a crucial role in a variety of biological processes, including cell growth, differentiation, and apoptosis .
Mode of Action
SJ000291942 interacts with its targets, the BMPs, to activate the canonical BMP signaling pathway . This compound has been shown to induce phosphorylation of SMAD1/5/8 in serum-free medium . It also induces the phosphorylated Extracellular Signal-regulated protein Kinase, ERK1/2 (P-ERK1/2), revealing a clear induction of this protein by SJ000291942 .
Biochemical Pathways
The primary biochemical pathway affected by SJ000291942 is the BMP signaling pathway . This pathway is part of the larger TGFβ signaling network. Activation of this pathway by SJ000291942 leads to an increase in the expression of bmp2b and szl . These are target genes of the BMP signaling pathway, suggesting that SJ000291942 activates this pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 2 mg/ml . This suggests that the compound may have good bioavailability.
Result of Action
The activation of the BMP signaling pathway by SJ000291942 has several cellular effects. For instance, it has been shown to cause ventralization of zebrafish embryos, a process consistent with increased BMP signaling activity . Moreover, SJ000291942 has been found to stimulate increased expression of the BMP target genes, bmp2b and szl .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-2-11-3-6-13(7-4-11)23-10-16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJLXPXVFGTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



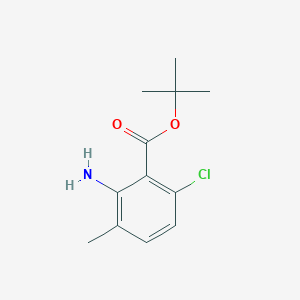
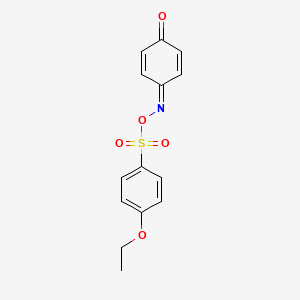
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)
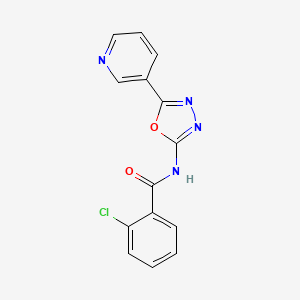
![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2752633.png)
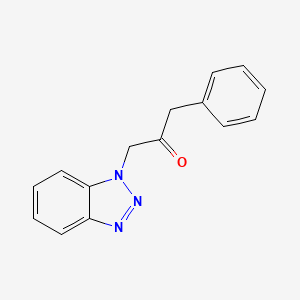
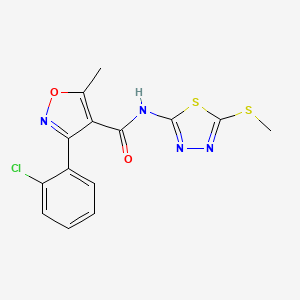
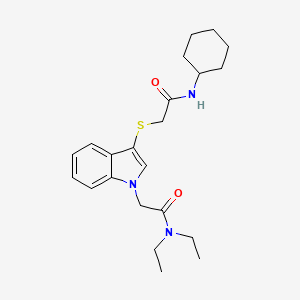

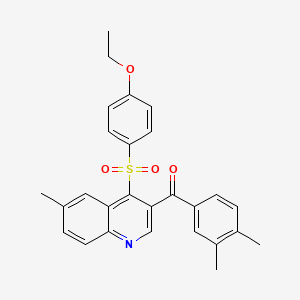
![2-(3-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2752643.png)
![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)
